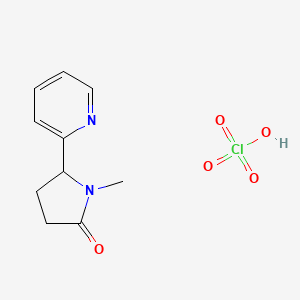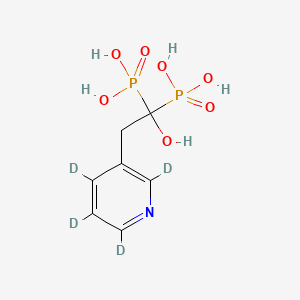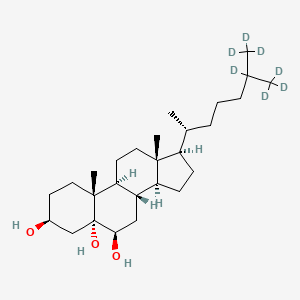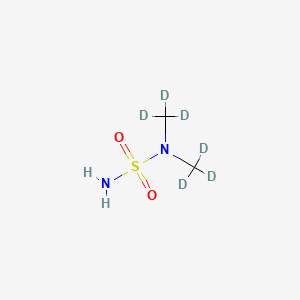
N,N-Dimethylsulfamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylsulfamide-d6 is a deuterium-labeled analog of N,N-Dimethylsulfamide. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research as a reference standard and tracer in various analytical and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylsulfamide-d6 involves the incorporation of deuterium atoms into the N,N-Dimethylsulfamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of deuterated dimethylamine with sulfuryl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the final product. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylsulfamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Dimethylamine.
Substitution: Various substituted sulfamides.
Scientific Research Applications
N,N-Dimethylsulfamide-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used as a tracer to study the fate and transport of pollutants in the environment.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly in studying metabolic pathways and drug interactions.
Biological Studies: Used to investigate the biological effects and mechanisms of action of sulfamide compounds
Mechanism of Action
The mechanism of action of N,N-Dimethylsulfamide-d6 involves its interaction with various molecular targets and pathways. In environmental studies, it acts as a tracer, allowing researchers to track its movement and transformation in different environmental compartments. In pharmaceutical research, it helps in understanding the metabolic pathways and interactions of drugs by providing a stable isotope-labeled reference .
Comparison with Similar Compounds
N,N-Dimethylsulfamide: The non-deuterated analog of N,N-Dimethylsulfamide-d6.
N,N-Dimethylsulfonamide: A related compound with a sulfonamide group instead of a sulfamide group.
N,N-Dimethylsulfamide-d3: Another deuterium-labeled analog with three deuterium atoms instead of six
Uniqueness: this compound is unique due to its complete deuterium labeling, which provides distinct advantages in analytical and environmental studies. The presence of six deuterium atoms enhances its stability and allows for precise tracking and quantification in various research applications .
Properties
IUPAC Name |
trideuterio-[sulfamoyl(trideuteriomethyl)amino]methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHAHUAQAJVBIW-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
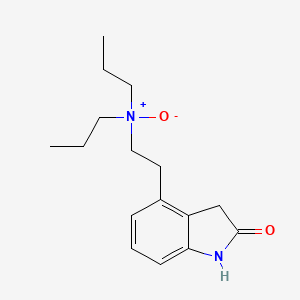
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)

